3-(2',5'-disulfophenylimino)-3H-phenothiazine

Catalog No.
S3533624
CAS No.
178861-30-8
M.F
C18H12N2O6S3
M. Wt
448.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2',5'-disulfophenylimino)-3H-phenothiazine

CAS Number

178861-30-8

Product Name

3-(2',5'-disulfophenylimino)-3H-phenothiazine

IUPAC Name

2-(phenothiazin-3-ylideneamino)benzene-1,4-disulfonic acid

Molecular Formula

C18H12N2O6S3

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C18H12N2O6S3/c21-28(22,23)12-6-8-18(29(24,25)26)15(10-12)19-11-5-7-14-17(9-11)27-16-4-2-1-3-13(16)20-14/h1-10H,(H,21,22,23)(H,24,25,26)

InChI Key

VBLYLVNRHJELKI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=CC(=NC4=C(C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)C=C3S2

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=NC4=C(C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)C=C3S2

3-(2',5'-disulfophenylimino)-3H-phenothiazine is a synthetic compound characterized by its unique structure, which includes a phenothiazine backbone with a disulfophenyl substituent. This compound is notable for its potential applications in various fields, including biochemistry and materials science. The presence of the disulfophenyl group enhances its solubility in aqueous environments, making it suitable for biological applications.

Typical of phenothiazine derivatives. Key reactions include:

  • Oxidation-Reduction Reactions: The sulfur atoms in the disulfophenyl group can undergo oxidation, allowing the compound to act as a redox mediator.
  • Coupling Reactions: It can be synthesized through coupling reactions using sodium persulfate as a coupling agent, which facilitates the formation of the imino linkage between the phenothiazine and the disulfophenyl moiety .

3-(2',5'-disulfophenylimino)-3H-phenothiazine exhibits notable biological activity, particularly as a redox mediator in biosensors. It has been utilized in glucose monitoring systems, where it enhances the sensitivity and specificity of the detection process . Additionally, its ability to interact with various biomolecules suggests potential applications in drug delivery and therapeutic interventions.

The synthesis of 3-(2',5'-disulfophenylimino)-3H-phenothiazine typically involves:

  • Starting Materials: The process begins with phenothiazine derivatives.
  • Coupling Reaction: Sodium persulfate is employed as a coupling agent to facilitate the reaction between phenothiazine and 2',5'-disulfophenylamine.
  • Purification: The resulting product is purified through crystallization or chromatography to achieve the desired purity level.

This method has been detailed in patents that outline specific conditions for optimal yield and purity .

The applications of 3-(2',5'-disulfophenylimino)-3H-phenothiazine are diverse:

  • Biosensors: Its primary application lies in glucose biosensors, where it serves as a mediator to enhance electron transfer during enzymatic reactions .
  • Photodynamic Therapy: Due to its unique structure, it may also have potential in photodynamic therapy for cancer treatment.
  • Dyes and Pigments: The compound can be explored as a dye due to its color properties derived from the phenothiazine structure.

Studies on 3-(2',5'-disulfophenylimino)-3H-phenothiazine have focused on its interactions with various biomolecules. Research indicates that it can effectively interact with glucose oxidase, facilitating enhanced electron transfer rates during glucose detection. These interactions are crucial for improving the performance of biosensors, making them more efficient in clinical settings .

Several compounds share structural similarities with 3-(2',5'-disulfophenylimino)-3H-phenothiazine. Notable examples include:

Compound NameStructure SimilarityUnique Features
3-phenylimino-3H-phenothiazineLacks disulfophenyl groupBasic structure without additional functional groups
2,5-disulfobenzamideContains disulfide bonds but different backboneDifferent application scope
4-amino-4'-sulfonic acidSulfonic acid group presentSolubility differences compared to disulfophenyl

These compounds highlight the uniqueness of 3-(2',5'-disulfophenylimino)-3H-phenothiazine due to its specific functional groups that enhance solubility and reactivity.

XLogP3

1.4

Dates

Modify: 2024-02-18

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